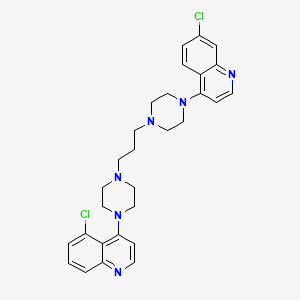

5-Chloro 7-Deschloropiperaquine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antifungal Applications

5-Chloro 7-Deschloropiperaquine has been used in the development of novel fibrous materials with antifungal properties . These materials are based on poly(3-hydroxybutyrate) (PHB), polyvinylpyrrolidone (PVP) and 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol, CQ). The materials were obtained using one-pot electrospinning or electrospinning in conjunction with electrospraying . The fibrous mats loaded with CQ were effective in inhibiting the growth of the pathogenic fungi Phaeomoniella chlamydospora and Phaeoacremonium aleophilum . Therefore, these materials are promising as active dressings for grapevine protection against esca .

Malaria Treatment

Artemisinin-Piperaquine (AP), a compound related to 5-Chloro 7-Deschloropiperaquine, has been used in the treatment of uncomplicated malaria . A pooled analysis of 5 randomized controlled trials (RCTs) revealed a comparable efficacy on polymerase chain reaction (PCR)-confirmed cure rate between AP and competing interventions in treating uncomplicated malaria . AP appeared to show similar efficacy and safety, with a simpler mode of administration and easier compliance when compared with other artemisinin-based combination therapies (ACTs) used in the treatment of uncomplicated malaria .

Bactericidal Effect

Cloxyquin, a chlorinated derivative of 8-hydroxyquinoline and related to 5-Chloro 7-Deschloropiperaquine, has been reported to exhibit a high bactericidal effect against methicillin-resistant Staphylococcus aureus isolated from clinical isolates .

Mecanismo De Acción

Target of Action

The primary target of 5-Chloro 7-Deschloropiperaquine is heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the life cycle of the malaria parasite, making it a key target for antimalarial drugs .

Mode of Action

5-Chloro 7-Deschloropiperaquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . This inhibition disrupts the parasite’s ability to detoxify heme, which is a byproduct of hemoglobin digestion .

Biochemical Pathways

By inhibiting heme polymerase, 5-Chloro 7-Deschloropiperaquine disrupts the heme detoxification pathway in the malaria parasite . This leads to the accumulation of toxic heme within the parasite, ultimately resulting in its death .

Pharmacokinetics

Similar compounds like chloroquine are known to be well-absorbed orally and widely distributed in the body . They are metabolized in the liver and have a long elimination half-life .

Result of Action

The result of 5-Chloro 7-Deschloropiperaquine’s action is the death of the malaria parasite. By inhibiting heme polymerase and disrupting the heme detoxification pathway, the parasite accumulates toxic levels of heme, which ultimately leads to its death .

Propiedades

IUPAC Name |

5-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6/c30-22-5-6-23-26(21-22)33-9-7-27(23)36-17-13-34(14-18-36)11-2-12-35-15-19-37(20-16-35)28-8-10-32-25-4-1-3-24(31)29(25)28/h1,3-10,21H,2,11-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSCGHMUHOXCTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=C4C(=NC=C3)C=CC=C4Cl)C5=C6C=CC(=CC6=NC=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32Cl2N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro 7-Deschloropiperaquine | |

CAS RN |

918879-09-1 |

Source

|

| Record name | 7-Chloro-4-(4-(3-(4-(5-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazin-1-yl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918879091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-CHLORO-4-(4-(3-(4-(5-CHLOROQUINOLIN-4-YL)PIPERAZIN-1-YL)PROPYL)PIPERAZIN-1-YL)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2B11YN0DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[3-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B586485.png)

![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586491.png)

![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586494.png)

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586495.png)

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586499.png)

![(1-Methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B586501.png)